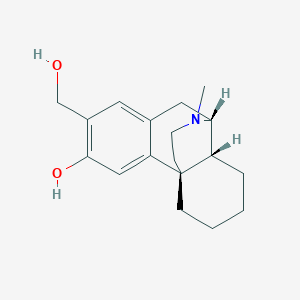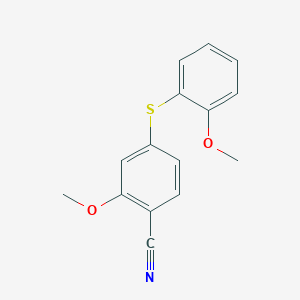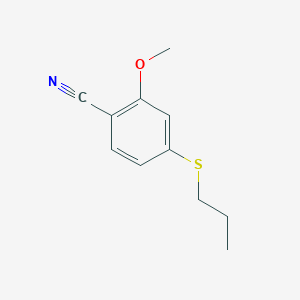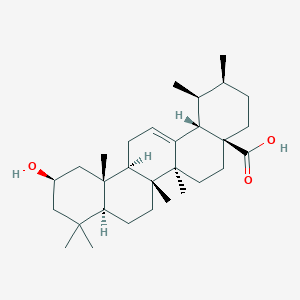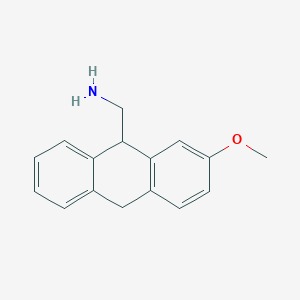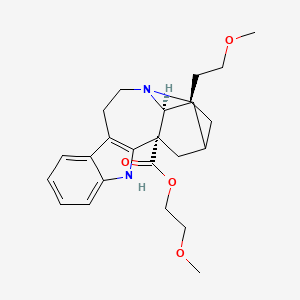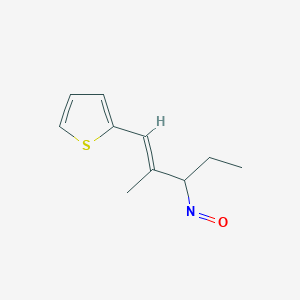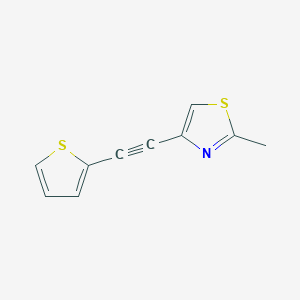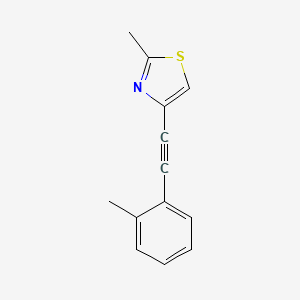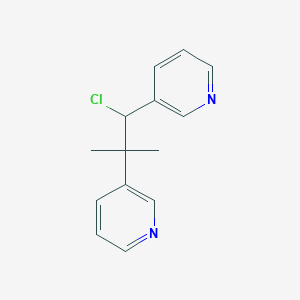
2-Methyl-1,2-di-pyridin-3-yl-propylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Metil-1,2-di-piridin-3-il-propilcloruro es un compuesto orgánico con una estructura compleja que incluye dos anillos de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metil-1,2-di-piridin-3-il-propilcloruro generalmente implica la reacción de derivados de piridina bajo condiciones específicas. Un método común involucra el uso de 2-metilpiridina y 3-piridincarboxaldehído como materiales de partida. Estos compuestos experimentan una serie de reacciones, incluyendo condensación y cloración, para formar el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis de flujo continuo para garantizar un alto rendimiento y pureza. El uso de catalizadores y entornos de reacción controlados es crucial para optimizar el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Metil-1,2-di-piridin-3-il-propilcloruro puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halogenos en presencia de un catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-piridina, mientras que la reducción puede producir derivados de piridina con grupos funcionales reducidos .
Aplicaciones Científicas De Investigación
El 2-Metil-1,2-di-piridin-3-il-propilcloruro tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-Metil-1,2-di-piridin-3-il-propilcloruro implica su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor o activador de ciertas enzimas o receptores, dependiendo de su estructura y los grupos funcionales presentes. Las vías involucradas pueden incluir transducción de señales, expresión génica y procesos metabólicos .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Metil-1-piridin-2-ilpropilamina dihidrocloruro
- 1-Piridin-2-ilpropilamina dihidrocloruro
- 1-Imidazo[1,2-a]piridin-2-ilpropilamina hidrocloruro
Singularidad
El 2-Metil-1,2-di-piridin-3-il-propilcloruro es único debido a sus dos anillos de piridina, que confieren propiedades químicas específicas y reactividad.
Propiedades
Número CAS |
87372-70-1 |
|---|---|
Fórmula molecular |
C14H15ClN2 |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
3-(1-chloro-2-methyl-1-pyridin-3-ylpropan-2-yl)pyridine |
InChI |
InChI=1S/C14H15ClN2/c1-14(2,12-6-4-8-17-10-12)13(15)11-5-3-7-16-9-11/h3-10,13H,1-2H3 |
Clave InChI |
VVJXUKVBHKTNGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CN=CC=C1)C(C2=CN=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


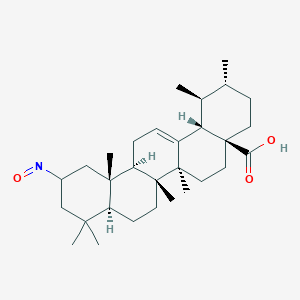
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B10841773.png)
